Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 80229-07-8
VCID: VC16504108
InChI: InChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22)
SMILES:
Molecular Formula: C17H14N4O2
Molecular Weight: 306.32 g/mol

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester

CAS No.: 80229-07-8

Cat. No.: VC16504108

Molecular Formula: C17H14N4O2

Molecular Weight: 306.32 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester - 80229-07-8

Specification

CAS No. 80229-07-8
Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
IUPAC Name methyl N-[6-[cyano(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate
Standard InChI InChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22)
Standard InChI Key PEROCMQCRVULJH-UHFFFAOYSA-N
Canonical SMILES COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C#N)C3=CC=CC=C3

Introduction

"Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester" is a synthetic compound belonging to the carbamate class. It features a benzimidazole core substituted with a cyanophenylmethyl group and a methyl ester functionality. This unique structure positions it as a compound of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

Synthesis

The synthesis of carbamic acid derivatives, including this compound, typically involves:

  • Reaction Pathway: Cyanamide reacts with an alkyl-substituted haloformate in an organic solvent to yield a cyanocarbamate intermediate. This is followed by the addition of o-phenylenediamine to form the benzimidazole structure .

  • Optimization Factors: Reaction conditions such as temperature, solvent choice, and catalyst presence can influence yield and purity.

Biological Activities and Applications

This compound's structure suggests potential applications in:

  • Pharmaceuticals:

    • The benzimidazole core is known for its role in antiparasitic and antimicrobial agents.

    • Carbamate moieties often act as reversible enzyme inhibitors, such as acetylcholinesterase inhibitors.

  • Agrochemicals:

    • Structural similarity to carbendazim suggests potential fungicidal properties.

    • Could be explored for crop protection applications.

  • Mechanisms of Action:

    • Likely interacts with biological systems through nucleophilic substitution or hydrolysis reactions.

    • Possible reversible inhibition of enzymes like acetylcholinesterase.

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
Methyl CarbamateSimple methyl ester of carbamic acidInsecticide
Ethyl CarbamateEthyl ester variantKnown mutagenic properties
CarbendazimBenzimidazole-based carbamateWidely used fungicide in agriculture
This CompoundCyanophenylmethyl substitution on benzimidazolePotential pharmaceutical and agrochemical use

Research Findings and Future Directions

  • Hydrolysis Behavior:

    • Hydrolyzes into corresponding amines and carbon dioxide under enzymatic or aqueous conditions.

    • Understanding this process is crucial for evaluating environmental stability and biological interactions.

  • Potential Toxicity:

    • As with many carbamates, toxicity studies are essential to assess its safety profile for pharmaceutical or agricultural use.

  • Further Studies Needed:

    • Detailed pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion.

    • Exploration of its role as an anthelmintic agent based on structural similarities to other benzimidazolyl carbamates .

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